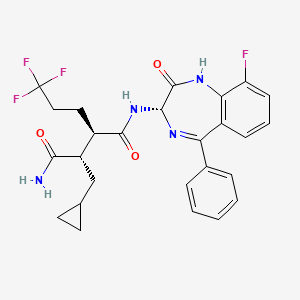

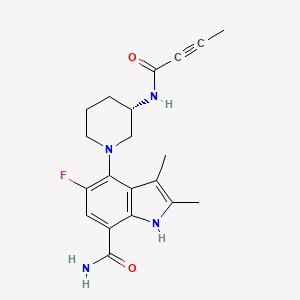

Branebrutinib

Vue d'ensemble

Description

Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton’s Tyrosine Kinase (BTK) that has advanced into clinical studies . It is essential for B cell receptor (BCR) mediated signaling . It also plays a critical role in the downstream signaling pathways for the Fcγ receptor in monocytes, the Fcε receptor in granulocytes, and the RANK receptor in osteoclasts .

Synthesis Analysis

The invention of a commercial route to Branebrutinib involved leveraging high-throughput experimentation (HTE) coupled with a first-principles approach across the proposed synthetic route . This enabled the identification of a novel indolization reaction that rapidly generated high synthetic complexity .Molecular Structure Analysis

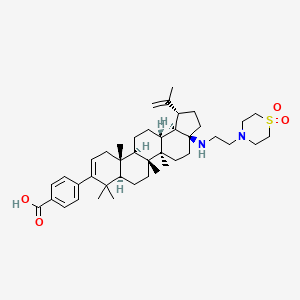

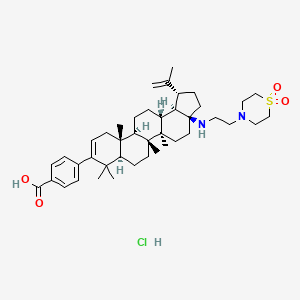

In silico analysis of docking of Branebrutinib in the drug-binding pocket of P-gp has been conducted .Chemical Reactions Analysis

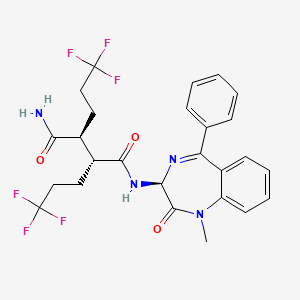

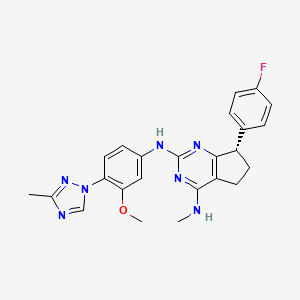

The covalent, irreversible compounds presented in the study were evaluated in a human recombinant BTK enzyme assay to determine their intrinsic activity against BTK .Physical And Chemical Properties Analysis

Branebrutinib is rapidly absorbed, with maximum plasma concentration occurring within 1 hour and a half-life of 1.2—1.7 hours, dropping to undetectable levels within 24 hours .Applications De Recherche Scientifique

Cancer Treatment: Overcoming Multidrug Resistance

Branebrutinib has been studied for its potential to resensitize multidrug-resistant cancer cells to chemotherapeutic agents. The overexpression of P-glycoprotein (P-gp) in cancer cells often leads to multidrug resistance (MDR), reducing the effectiveness of chemotherapy. Branebrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor, has shown the ability to reverse P-gp-mediated MDR at sub-toxic concentrations . This could represent a significant advancement in treating cancers that have become resistant to conventional therapies.

Mécanisme D'action

- In particular, BTK plays a crucial role in B cell development and function. Mutations in BTK cause disorders like x-linked agammaglobulinemia (XLA) , characterized by impaired B cell maturation and antibody production .

- When antigen binds to immunoglobulin E (IgE) molecules linked to the FcεR , it triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the FcεR β and γ chains .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPLCNBDLZIFG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Branebrutinib | |

CAS RN |

1912445-55-6 | |

| Record name | Branebrutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Branebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRANEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)